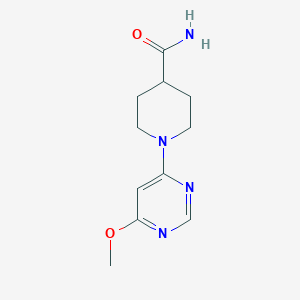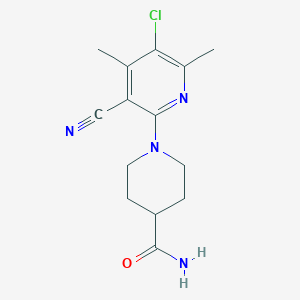![molecular formula C15H15NO3S2 B6459854 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide CAS No. 2549133-29-9](/img/structure/B6459854.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide, also known as N-MSPT, is a synthetic compound that has been studied for its potential applications in various scientific research fields. N-MSPT is a derivative of benzamide, which is a common organic compound used in the synthesis of various organic molecules. N-MSPT has been studied for its potential use in organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been studied for its potential use in various scientific research fields. It has been used as a reagent for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent for the synthesis of peptide and peptidomimetic molecules. In addition, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been studied for its potential use in drug discovery, as it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Mechanism of Action
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs. It is thought to do so by binding to the active sites of these enzymes, thus preventing them from catalyzing the reactions necessary for the metabolism of drugs. This inhibition of enzyme activity can lead to increased concentrations of drugs in the body, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as discussed above. In addition, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been found to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of certain conditions. N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has also been found to have antioxidant and cytoprotective effects, which can be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has low solubility in water, which makes it suitable for use in aqueous solutions. However, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide also has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify after synthesis. In addition, it can be difficult to control the reaction conditions when synthesizing N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide, which can lead to the formation of impurities.
Future Directions
There are a number of possible future directions for the use of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide. It could be used in the development of new drugs, as it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs. It could also be used in the development of new peptide and peptidomimetic molecules, as it has been used as a reagent for the synthesis of such molecules. In addition, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide could be studied further for its potential use in the treatment of various diseases, as it has been found to have anti-inflammatory and analgesic effects, as well as antioxidant and cytoprotective effects. Finally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide could be studied for its potential use in the synthesis of other organic molecules, such as pharmaceuticals, agrochemicals, and fragrances.
Synthesis Methods
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide can be synthesized by a number of methods. The most common method is the reaction of 3-methanesulfonylprop-2-en-1-yl chloride with 4-(thiophen-3-yl)benzamide in the presence of a base such as sodium hydroxide. This reaction produces N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide as the primary product. Other methods for synthesizing N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide include the reaction of 4-(thiophen-3-yl)benzamide with 3-methanesulfonylprop-2-en-1-yl bromide in the presence of a base, and the reaction of 4-(thiophen-3-yl)benzamide with 3-methanesulfonylprop-2-en-1-yl iodide in the presence of a base.
properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-21(18,19)10-2-8-16-15(17)13-5-3-12(4-6-13)14-7-9-20-11-14/h2-7,9-11H,8H2,1H3,(H,16,17)/b10-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFFUCJAMSEMI-WTDSWWLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6459773.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)


![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)
![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)
![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)
![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)
